
6-Ethyl-4-methyl-3,6-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the use of olefin metathesis and double bond migration sequences. For example, allyl ethers can be converted to cyclic enol ethers using first and second-generation Grubbs’ catalysts, which are ruthenium carbene complexes activated by hydride sources such as sodium hydride or sodium borohydride .
Another method involves the use of molecular iodine as a catalyst for the practical and mild synthesis of substituted pyrans under solvent-free conditions at ambient temperature . This method offers a facile and practical alternative to traditional reaction protocols.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-4-methyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the pyran ring to single bonds, resulting in tetrahydropyran derivatives.
Substitution: Substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, leading to the formation of various substituted pyrans.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce tetrahydropyran derivatives. Substitution reactions can result in a variety of substituted pyrans with different functional groups.
Applications De Recherche Scientifique
6-Ethyl-4-methyl-3,6-dihydro-2H-pyran has several scientific research applications:
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving pyran rings, providing insights into biological processes.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, it may act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of specific enzymes and altering metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A closely related compound with similar chemical properties and reactivity.
6-Methyl-3,4-dihydro-2H-pyran: Another similar compound with a methyl group at the 6-position.
Tetrahydropyran: A fully saturated analog of dihydropyrans, lacking double bonds in the ring.
Uniqueness
6-Ethyl-4-methyl-3,6-dihydro-2H-pyran is unique due to the presence of both ethyl and methyl substituents on the pyran ring. These substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other dihydropyrans.
Propriétés
Numéro CAS |
63500-69-6 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
6-ethyl-4-methyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C8H14O/c1-3-8-6-7(2)4-5-9-8/h6,8H,3-5H2,1-2H3 |
Clé InChI |
BAXPOHLCLDVUHH-UHFFFAOYSA-N |
SMILES canonique |
CCC1C=C(CCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



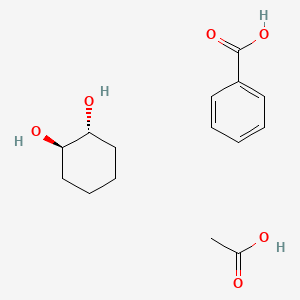
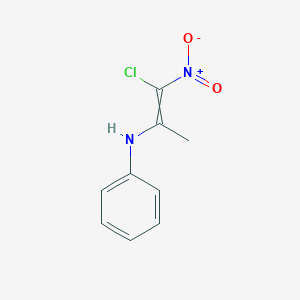
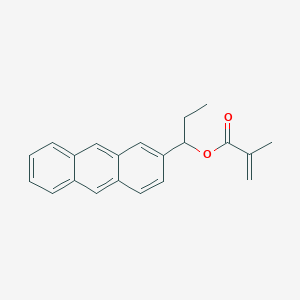



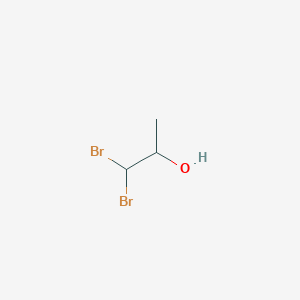

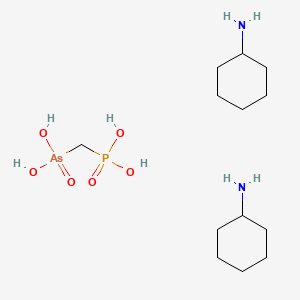


![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

